molecular formula C13H8Cl2F3O2P B14259993 {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride CAS No. 391642-68-5

{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride

Cat. No.: B14259993
CAS No.: 391642-68-5
M. Wt: 355.07 g/mol
InChI Key: JLCOPFBYWIVTFY-UHFFFAOYSA-N
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Description

{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride typically involves the reaction of 4-(trifluoromethyl)phenol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:

4-(Trifluoromethyl)phenol+Phosphorus oxychloride4-[4-(Trifluoromethyl)phenoxy]phenylphosphonic dichloride\text{4-(Trifluoromethyl)phenol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} 4-(Trifluoromethyl)phenol+Phosphorus oxychloride→4-[4-(Trifluoromethyl)phenoxy]phenylphosphonic dichloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The phosphonic dichloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphonates.

    Hydrolysis: In the presence of water, the phosphonic dichloride group hydrolyzes to form phosphonic acid derivatives.

    Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, toluene

    Catalysts: Lewis acids or bases to facilitate substitution reactions

Major Products Formed

    Phosphonates: Formed by substitution of the phosphonic dichloride group

    Phosphonic Acids: Formed by hydrolysis of the phosphonic dichloride group

Scientific Research Applications

Chemistry

In chemistry, {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is used as a building block for the synthesis of various organophosphorus compounds. It is also employed in the development of new materials with unique properties.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.

Comparison with Similar Compounds

Similar Compounds

  • {4-(Trifluoromethyl)phenyl}phosphonic dichloride
  • {4-(Trifluoromethyl)phenoxy}phosphonic dichloride
  • {4-(Trifluoromethyl)phenyl}phosphonic acid

Uniqueness

{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is unique due to the presence of both a trifluoromethyl group and a phenoxy group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

391642-68-5

Molecular Formula

C13H8Cl2F3O2P

Molecular Weight

355.07 g/mol

IUPAC Name

1-(4-dichlorophosphorylphenoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8Cl2F3O2P/c14-21(15,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(16,17)18/h1-8H

InChI Key

JLCOPFBYWIVTFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)P(=O)(Cl)Cl

Origin of Product

United States

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